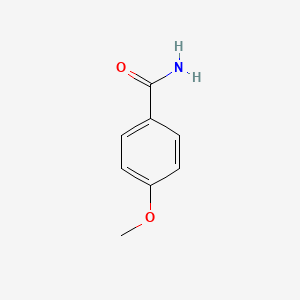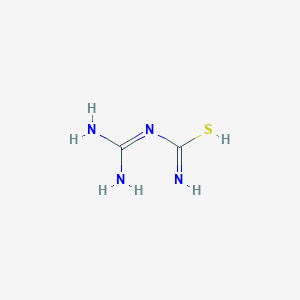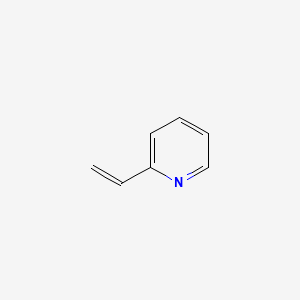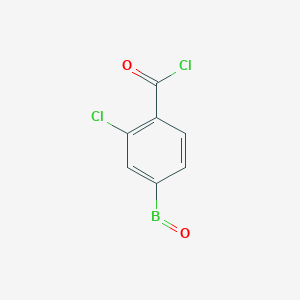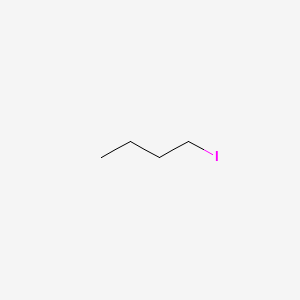
1-Iodobutane
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 1-Iodobutane is the nucleophilic center in a molecule . As an alkyl halide, this compound is often used as an electrophile in nucleophilic substitution reactions .
Mode of Action
This compound interacts with its targets through a mechanism known as the SN2 reaction . In this process, a lone pair of electrons on a nucleophile attacks the carbon atom bonded to the iodine in this compound . Simultaneously, the bond between the carbon and iodine breaks, leading to the formation of an iodide ion . This reaction results in the inversion of the configuration at the carbon atom .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the nucleophile involved in the SN2 reaction . The product of the reaction can participate in various biochemical pathways, influencing downstream effects .
Pharmacokinetics
It is a liquid at room temperature , and it is soluble in alcohol and diethyl ether but insoluble in water . These properties may affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In general, the SN2 reaction involving this compound leads to the formation of a new compound and an iodide ion . The newly formed compound may have various effects depending on its structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the SN2 reaction can be affected by the polarity of the solvent, temperature, and the presence of other substances . Moreover, this compound is stable under normal conditions but may decompose under high heat or in the presence of strong bases .
Biochemische Analyse
Biochemical Properties
The role of 1-Iodobutane in biochemical reactions is primarily as an electrophile, where it can participate in nucleophilic substitution reactions
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an electrophile in nucleophilic substitution reactions . It can react with nucleophiles, leading to the replacement of the iodine atom with the nucleophile. This can result in changes to biomolecules, potentially influencing their function.
Vorbereitungsmethoden
1-Iodobutane can be synthesized through several methods:
From 1-Butanol: Reacting 1-butanol with iodine in the presence of red phosphorus produces this compound.
From 1-Chlorobutane: The Finkelstein reaction involves reacting 1-chlorobutane with sodium iodide in acetone to yield this compound.
From But-1-ene: Reacting but-1-ene with hydrogen iodide can also produce this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Iodobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: It is prone to nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: It can be reduced to butane using concentrated hydroiodic acid.
Elimination: When treated with potassium hydroxide in alcohol, this compound can undergo elimination to form butene.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Iodobutane has several applications in scientific research:
Chemistry: It is used as an electrophile in SN2 nucleophilic substitution reactions.
Biology: In biological research, it is used to modify biomolecules and study their interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
1-Iodobutane can be compared with other alkyl halides such as:
1-Bromobutane: Similar to this compound but with a bromine atom instead of iodine. It is less reactive due to the stronger carbon-bromine bond.
1-Chlorobutane: Contains a chlorine atom and is even less reactive than 1-bromobutane due to the stronger carbon-chlorine bond.
1-Fluorobutane: Contains a fluorine atom and is the least reactive among the alkyl halides due to the very strong carbon-fluorine bond.
This compound is unique due to its high reactivity, which makes it particularly useful in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.9 [mmHg] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
542-69-8, 25267-27-0 | |
| Record name | Butyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-iodobutane?
A1: this compound has a molecular formula of C4H9I and a molecular weight of 184.02 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several spectroscopic techniques are employed to characterize this compound. These include:
- Microwave Spectroscopy: This technique is particularly useful for identifying different conformational isomers of this compound, such as anti-anti, gauche-anti, and gauche-gauche. []
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, helping to identify functional groups and study its interactions with surfaces. [, ]
- Raman Spectroscopy: Similar to IR, Raman spectroscopy offers complementary information about molecular vibrations and rotational isomerism. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying reaction kinetics involving this compound, allowing researchers to monitor the disappearance of reactants and the appearance of products. [, , , ]
Q3: How does the refractive index of this compound change with temperature and in binary mixtures?
A: The refractive index (nD) of this compound increases with increasing temperature. [, ] When mixed with aromatic hydrocarbons like benzene, toluene, and xylene, the mixtures exhibit positive deviations in refractive index (ΔnD), suggesting strong intermolecular interactions. [, ]
Q4: What is known about the dielectric properties of this compound?
A: Studies using Time Domain Reflectometry (TDR) have investigated the dielectric relaxation behavior of this compound in binary mixtures with 1,4-dioxane. [] These studies provide insights into molecular interactions and hydrogen bonding behavior.
Q5: How does this compound react with arene radical anions?
A: this compound undergoes dissociative electron transfer reactions with arene radical anions. [, ] The rate of these reactions depends on the reduction potential of the donor radical anion, with faster rates observed for stronger reducing agents. [, ]
Q6: Can you describe the reaction of this compound with DABCO?
A: this compound reacts with DABCO (1,4-diazabicyclo[2.2.2]octane) in a nucleophilic substitution reaction (SN2). [] The reaction rate is influenced by the solvent and steric factors, with slower reaction rates observed compared to iodomethane due to the larger butyl group. []
Q7: How is this compound used in the synthesis of ionic liquids?
A: this compound serves as a key starting material in the synthesis of 1-butyl-3-methylimidazolium halide ionic liquids. [] The reaction involves the quaternization of 1-methylimidazole with this compound. []
Q8: What is the role of this compound in organic synthesis?
A: this compound is a valuable reagent in organic synthesis. For instance, it can be utilized for the O-alkylation of p-tert-butylcalix[n]arenes under microwave irradiation. [] Furthermore, it is employed in the synthesis of enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol, a crucial intermediate for synthesizing ligands used in asymmetric catalysis. []
Q9: How is this compound used in studies of samarium(II) reductants?
A: this compound acts as a model substrate for investigating the reactivity and electron-donating properties of samarium(II) complexes, such as SmI2. [, , ] These studies provide insights into the mechanism of electron transfer in samarium-mediated reactions.
Q10: Are there any computational studies on the reactivity of this compound?
A: Yes, reactive coarse-grained molecular dynamics (RCG) simulations have been used to study the SN2 reaction of this compound with an iodide ion in methanol. [] This method provides a computationally efficient way to investigate the reaction mechanism and dynamics.
Q11: What analytical techniques are used to quantify this compound in different matrices?
A: this compound can be analyzed using gas chromatography coupled with electron capture detection (GC-ECD) to determine its presence in water, serum, and urine samples. [] Additionally, it can be used as an internal standard in the analysis of methoxy groups in soil samples using GC. []
Q12: Has the environmental impact of this compound been studied?
A: Research has investigated the release of volatile iodinated hydrocarbons, including this compound, by marine macroalgae. [] These studies highlight the potential contribution of natural sources to the atmospheric burden of organoiodine compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate](/img/structure/B7767461.png)
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7767475.png)

